
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a thiazole ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the boronic acid moiety. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with thioamides under specific conditions to form the thiazole ring. The resulting intermediate is then subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can undergo reduction under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring and trifluoromethyl group contribute to its biological activity, making it a candidate for developing new antimicrobial, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties enhance the performance and stability of these materials.
Mécanisme D'action
The mechanism of action of (3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the thiazole ring.
(3-(Thiazol-4-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(3-(Thiazol-4-yl)-5-(methyl)phenyl)boronic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
(3-(Thiazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the thiazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity, stability, and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H7BF3NO2S |
|---|---|
Poids moléculaire |
273.04 g/mol |
Nom IUPAC |
[3-(1,3-thiazol-4-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2S/c12-10(13,14)7-1-6(9-4-18-5-15-9)2-8(3-7)11(16)17/h1-5,16-17H |
Clé InChI |
HYCWKDKIMGMHMA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


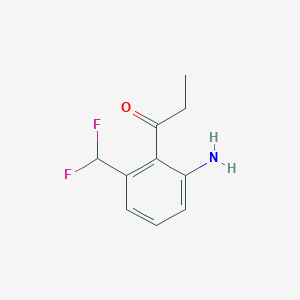


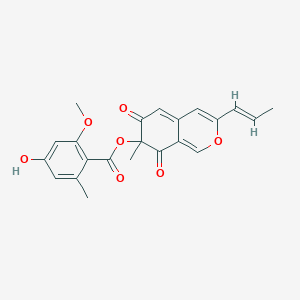
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)
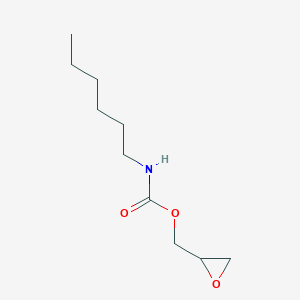
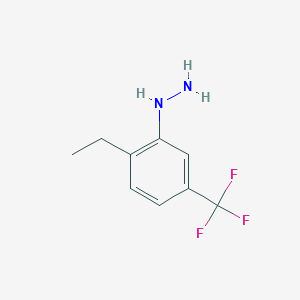
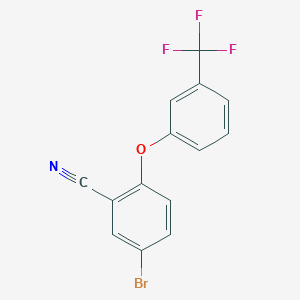
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
